molecular formula C14H15ClN2O3 B577355 (R)-N-Acetyl-6-chloro-trp-ome CAS No. 1235280-35-9

(R)-N-Acetyl-6-chloro-trp-ome

Cat. No. B577355
CAS RN: 1235280-35-9
M. Wt: 294.735
InChI Key: WADYMQMUSHRFED-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-Acetyl-6-chloro-trp-ome” is a chemical compound with the molecular formula C14H15ClN2O3 . It is a white powder or solid and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “®-N-Acetyl-6-chloro-trp-ome” is represented by the linear formula: C14H15ClN2O3 . This compound contains 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“®-N-Acetyl-6-chloro-trp-ome” is a white powder or solid . It has a molecular weight of 294.735. The storage temperature is +4°C .

Scientific Research Applications

Plant Growth and Development

Exogenous L-Tryptophan Application in Agriculture : L-Tryptophan, an essential amino acid, plays a significant role in plant growth and development. Its exogenous application can stimulate auxin synthesis, thereby improving crop productivity and stress tolerance. This is particularly beneficial in environments where endogenous auxin biosynthesis is insufficient. Research also highlights L-Tryptophan's role in nitrogen metabolism within plants and the rhizosphere, further underscoring its potential in enhancing agricultural output (Mustafa et al., 2018).

Biochemical Analysis and Separation Techniques

Hydrophilic Interaction Chromatography (HILIC) : HILIC is a valuable technique for the separation of polar, acidic, or basic samples, including peptides, proteins, and various natural compounds. This method is particularly useful for studies involving tryptophan and its derivatives, providing an alternative to reversed-phase liquid chromatography. HILIC can enhance the ionization of samples in mass spectrometry, making it an essential technique in the analysis of complex biological samples (Jandera, 2011).

Molecular and Cellular Biology

TRP Channels in Cellular Sensation : TRP channels are a family of six-transmembrane cation-permeable channels involved in various physiological processes. These channels are activated by multiple stimuli and play a critical role in cellular sensation by integrating signals and mediating cellular responses to external cues. The study of TRP channels contributes to our understanding of cellular guidance, chemotaxis, and the broader mechanisms of signal transduction (Ramsey et al., 2006).

Material Science and Biomedical Engineering

Thermoresponsive Polymers (TRPs) : TRPs are an emerging class of biomaterials with significant potential in biomedical applications. Their ability to undergo a temperature-induced phase transition near physiological temperatures makes them promising for drug delivery systems and other pharmaceutical applications. Understanding the interaction between TRPs and various additives can enhance their utility in developing advanced biomedical materials (Narang & Venkatesu, 2019).

Renewable Energy

Technology Roadmapping (TRM) in Renewable Energy : TRM is a strategic planning technique used to align technology development with business objectives. In the renewable energy sector, TRM is employed at national, industry, and organizational levels to identify future research directions, evaluate barriers, and prioritize R&D projects. This approach can guide the development of sustainable energy technologies and policies (Amer & Daim, 2010).

properties

IUPAC Name

methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADYMQMUSHRFED-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712323
Record name Methyl N-acetyl-6-chloro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Acetyl-6-chloro-trp-ome

CAS RN

1235280-35-9
Record name Methyl N-acetyl-6-chloro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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